molecular formula C11H15N B12943511 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

Cat. No.: B12943511
M. Wt: 161.24 g/mol
InChI Key: YQYZPHMPSNJHAF-UHFFFAOYSA-N
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Description

7-Propylbicyclo[420]octa-1,3,5-trien-7-amine is a bicyclic compound with a unique structure that includes a propyl group and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine typically involves the use of benzocyclobutene as a starting material. One common method involves a three-stage synthesis starting from benzocyclobutene and (2-bromo-vinyl)-benzene . The reaction sequence includes the formation of intermediates through Grignard reactions and subsequent cyclization steps.

Industrial Production Methods

the use of rhodium (I) complexes as catalysts in tandem catalysis has been explored for the preparation of related bicyclic compounds . This approach may be adapted for the industrial-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated amines.

Scientific Research Applications

7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the modulation of various biological pathways, depending on the specific application. The compound may act as a ligand, binding to specific receptors or enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine is unique due to the presence of both a propyl group and an amine group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

7-propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine

InChI

InChI=1S/C11H15N/c1-2-7-11(12)8-9-5-3-4-6-10(9)11/h3-6H,2,7-8,12H2,1H3

InChI Key

YQYZPHMPSNJHAF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=CC=CC=C21)N

Origin of Product

United States

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